molecular formula C8H12N2 B8539214 (2R)-2-(2-Methylpropyl)butanedinitrile CAS No. 867258-43-3

(2R)-2-(2-Methylpropyl)butanedinitrile

Cat. No. B8539214
M. Wt: 136.19 g/mol
InChI Key: KOINRLSRVTULIE-QMMMGPOBSA-N
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Patent
US07727749B2

Procedure details

The racemization of (R)-2-isobutyl-succinonitrile was carried out on material recovered from bioconversion of racemic 2-isobutyl-succinonitrile with NIT-102 C2. A mixture of (R)-2-isobutyl-succinonitrile (1.36 g, 10 mmol, 69% ee), toluene (5 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.076 g, 5 mmol) was refluxed for 2 h. Water (10 mL) was added to the reaction and the resulting mixture extracted with ethyl acetate (2×10 mL). The combined organic extracts were washed sequentially with 5% HCl (20 mL) and saturated aqueous sodium chloride (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to give racemic 2-isobutyl-succinonitrile (1.14 g, 84%). Enantiomeric purity was determined by GC using a Chiraldex™ G-TA column (30 M×0.25 mm ID, 125 micron film thickness).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.076 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C@H:5]([CH2:8][C:9]#[N:10])[C:6]#[N:7])[CH:2]([CH3:4])[CH3:3].C1(C)C=CC=CC=1.N12CCCN=C1CCCCC2>O>[CH2:1]([CH:5]([CH2:8][C:9]#[N:10])[C:6]#[N:7])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)[C@@H](C#N)CC#N
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
C(C(C)C)[C@@H](C#N)CC#N
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.076 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recovered from bioconversion of racemic 2-isobutyl-succinonitrile with NIT-102 C2
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed sequentially with 5% HCl (20 mL) and saturated aqueous sodium chloride (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C(C#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07727749B2

Procedure details

The racemization of (R)-2-isobutyl-succinonitrile was carried out on material recovered from bioconversion of racemic 2-isobutyl-succinonitrile with NIT-102 C2. A mixture of (R)-2-isobutyl-succinonitrile (1.36 g, 10 mmol, 69% ee), toluene (5 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.076 g, 5 mmol) was refluxed for 2 h. Water (10 mL) was added to the reaction and the resulting mixture extracted with ethyl acetate (2×10 mL). The combined organic extracts were washed sequentially with 5% HCl (20 mL) and saturated aqueous sodium chloride (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to give racemic 2-isobutyl-succinonitrile (1.14 g, 84%). Enantiomeric purity was determined by GC using a Chiraldex™ G-TA column (30 M×0.25 mm ID, 125 micron film thickness).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.076 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C@H:5]([CH2:8][C:9]#[N:10])[C:6]#[N:7])[CH:2]([CH3:4])[CH3:3].C1(C)C=CC=CC=1.N12CCCN=C1CCCCC2>O>[CH2:1]([CH:5]([CH2:8][C:9]#[N:10])[C:6]#[N:7])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)[C@@H](C#N)CC#N
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
C(C(C)C)[C@@H](C#N)CC#N
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.076 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recovered from bioconversion of racemic 2-isobutyl-succinonitrile with NIT-102 C2
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed sequentially with 5% HCl (20 mL) and saturated aqueous sodium chloride (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C(C#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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